molecular formula C9H11N5O5 B12389288 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12389288
M. Wt: 269.21 g/mol
InChI Key: ZXEWVLLJHQSJOW-PDVZPSIWSA-N
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Description

1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione is a compound of significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an azidomethyl group attached to a dihydroxyoxolan ring, and a pyrimidine-2,4-dione moiety. The presence of the azido group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of nucleoside analogues.

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions, optimizing the use of solvents and reagents to achieve cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide for azidation, copper catalysts for click chemistry, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include triazole derivatives and modified nucleosides.

Scientific Research Applications

1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. The azido group can be reduced to an amine, allowing the compound to mimic natural nucleosides and interfere with DNA and RNA synthesis. This interference can inhibit viral replication and cell proliferation, making it a valuable compound in antiviral and anticancer research .

Comparison with Similar Compounds

Similar compounds include other nucleoside analogues such as zidovudine (AZT) and lamivudine. Compared to these compounds, 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione offers unique advantages due to its azido group, which allows for versatile chemical modifications and the potential for click chemistry applications . This uniqueness makes it a valuable tool in the synthesis of novel therapeutic agents and in the study of nucleic acid chemistry.

Properties

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

IUPAC Name

1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N5O5/c10-13-11-3-4-6(16)7(17)8(19-4)14-2-1-5(15)12-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,12,15,18)/t4-,6?,7+,8-/m1/s1

InChI Key

ZXEWVLLJHQSJOW-PDVZPSIWSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CN=[N+]=[N-])O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O

Origin of Product

United States

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